1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride
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Overview
Description
1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride: is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring structure that includes both furan and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline-4-carboxylic acid
- 1-methyl-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinolin-3-one
- (4R)-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline-4-carboxylic acid
Uniqueness
1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
1,2,3,4,8,9-hexahydrofuro[2,3-h]quinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-8-3-4-10-9(5-7-13-10)11(8)12-6-1;/h3-4,12H,1-2,5-7H2;1H |
InChI Key |
HKSNAAJVSVZFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=C2)OCC3)NC1.Cl |
Origin of Product |
United States |
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